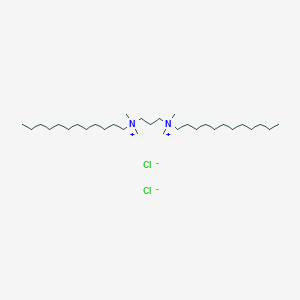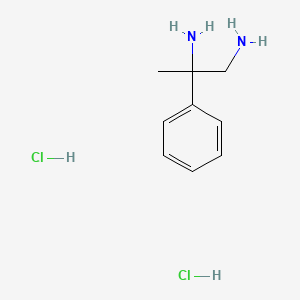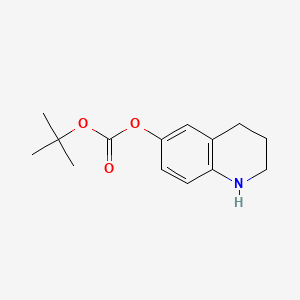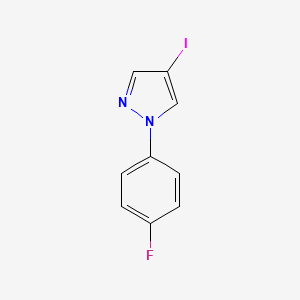
N1,N3-Didodecyl-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N3-Didodecyl-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium chloride: is a quaternary ammonium compound known for its surfactant properties. It is used in various industrial and scientific applications due to its ability to interact with biological membranes and its antimicrobial properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-Didodecyl-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium chloride typically involves the quaternization of N1,N3-didodecylpropane-1,3-diamine with methyl chloride. The reaction is carried out under controlled conditions to ensure complete quaternization and high purity of the product.
Starting Materials: N1,N3-didodecylpropane-1,3-diamine and methyl chloride.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, at room temperature. The reaction mixture is stirred for several hours to ensure complete quaternization.
Purification: The product is purified by recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Continuous Flow Reactors: These reactors provide a controlled environment for the reaction, ensuring consistent quality and yield.
Automated Monitoring: Parameters such as temperature, pressure, and reactant concentrations are continuously monitored and adjusted to optimize the reaction.
Large-Scale Purification: Industrial purification methods include large-scale recrystallization and distillation to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
N1,N3-Didodecyl-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: While the compound itself is relatively stable, it can undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases. The reaction typically occurs in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can result in different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
N1,N3-Didodecyl-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound’s antimicrobial properties make it useful in studying bacterial and fungal growth inhibition.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: The compound is used in the formulation of disinfectants and antiseptics, as well as in the production of personal care products.
Wirkmechanismus
The mechanism by which N1,N3-Didodecyl-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium chloride exerts its effects involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to increased membrane permeability and cell lysis. This mechanism is particularly effective against microbial cells, making the compound a potent antimicrobial agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N1,N3-Didodecyl-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium bromide
- N1,N3-Didodecyl-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium iodide
- N1,N3-Didodecyl-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium sulfate
Uniqueness
N1,N3-Didodecyl-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium chloride is unique due to its specific chloride counterion, which can influence its solubility and reactivity compared to its bromide, iodide, and sulfate counterparts. The chloride ion also affects the compound’s interaction with biological systems, potentially altering its antimicrobial efficacy and toxicity profile.
Eigenschaften
IUPAC Name |
dodecyl-[3-[dodecyl(dimethyl)azaniumyl]propyl]-dimethylazanium;dichloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H68N2.2ClH/c1-7-9-11-13-15-17-19-21-23-25-28-32(3,4)30-27-31-33(5,6)29-26-24-22-20-18-16-14-12-10-8-2;;/h7-31H2,1-6H3;2*1H/q+2;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWMCRQIEDTMPV-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCC[N+](C)(C)CCCCCCCCCCCC.[Cl-].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H68Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Amino-10-methyldibenzo[b,f][1,4]thiazepin-11(10H)-one 5-oxide](/img/structure/B8269489.png)




![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole](/img/structure/B8269529.png)




